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Trial Phase / Identifier
Disease
Context

Combination
Agent(s)

Pracinostat
Schedule

Reference
Dose

Key Efficacy
Outcomes

Common
Grade ≥3
Adverse
Events

Phase II (NCT01873703)
[1]

Higher-risk
MDS

Azacitidine 60 mg,
orally, every

other day
for 3 days

per week,
for the first

3 weeks of
each 28-

day cycle.

60 mg CR rate by
cycle 6: 18%

(vs. 33% in
placebo+AZA

arm); No
significant

improvement
in OS or PFS

[1].

Fatigue,
nausea;

Higher
discontinuation

rate (20% vs.
10%) [1].

Phase I (NCT01075359)
[2]

Advanced

Hematologic
Malignancies

Azacitidine 60 mg,

orally, 3
times per

week for 3
weeks,

followed by
1 week of

rest in a 28-
day cycle.

60 mg

(RP2D)

In the

combination
cohort: 6 CR,

3 CRi in
MDS

patients [2].

Not specified

in the abstract;
regimen

deemed safe
[2].
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Trial Phase / Identifier
Disease
Context

Combination
Agent(s)

Pracinostat
Schedule

Reference
Dose

Key Efficacy
Outcomes

Common
Grade ≥3
Adverse
Events

Phase II
(ACTRN12619001655134)
[3]

Elderly AML Cytarabine +

Venetoclax

45 mg,

orally, daily
on specified

days (e.g.,
Days 10,

12, 14, 17,
19, 21) of a

28-day
cycle.

45 mg Trial is

ongoing;
outcomes

are primary
endpoints of

the study [3].

Dose-limiting

toxicity is a
primary

outcome
measure

under
investigation

[3].

Detailed Experimental Protocol for Pracinostat in Combination
Therapy

For researchers aiming to replicate the established regimen from the phase I/II studies, the following protocol provides a detailed

framework.

Patient Eligibility Screening (Key Inclusion/Exclusion Criteria)

Confirmed Diagnosis: Patients should have a confirmed diagnosis of higher-risk MDS (IPSS Intermediate-2 or High-
risk) or AML, per WHO classification [1].

Key Inclusion Criteria:
Age ≥ 18 years.

ECOG performance status of 0-2.
Adequate organ function defined as:

Creatinine clearance ≥ 60 mL/min.
Total bilirubin < 1.5 × ULN.

AST and ALT ≤ 2.5 × ULN.
QTcF interval ≤ 470 msec [1].

Key Exclusion Criteria:
Prior treatment with hypomethylating agents (e.g., azacitidine).

Uncontrolled, significant medical conditions including active infection, symptomatic congestive heart failure,
unstable angina, or recent myocardial infarction [1].

Drug Administration and Dosing

Pracinostat:
Dose: 60 mg, administered orally.
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Schedule: Three times per week (e.g., Monday, Wednesday, Friday) for the first 3 weeks of a 28-day cycle. Doses

should be taken at approximately the same time each day [1] [2].
Azacitidine (Combination Partner):

Dose: 75 mg/m².
Schedule: Administered intravenously or subcutaneously for 7 days, either consecutively on Days 1-7 or on a

Days 1-5, 8-9 schedule [1].
Dose Modifications: Predefined plans for hematological and non-hematological toxicities are required. Therapy should

be held for Grade 3 non-hematological toxicity or prolonged cytopenias [1].

Response and Safety Monitoring

Efficacy Assessments:
Bone Marrow Evaluation: Perform bone marrow aspiration and biopsy with cytogenetic analysis at baseline, after

cycles 2 and 6, and if disease progression is suspected [1].
Response Criteria: Use standardized criteria (e.g., 2006 IWG criteria for MDS) to assess Complete Remission

(CR), Partial Remission (PR), and Hematological Improvement (HI) [1].
Safety Monitoring:

Adverse Events (AEs): Record all AEs continuously and grade them according to CTCAE (v4.0 or current
version). Pay close attention to myelosuppression, gastrointestinal events, fatigue, and potential cardiotoxicity [1]

[4].
Laboratory Tests: Conduct complete blood counts (CBC) with differential and comprehensive metabolic panels

weekly during the first two cycles, and at minimum before each subsequent cycle.
ECGs: Monitor QTc interval at baseline and periodically during treatment, especially after any dose adjustment [1].

Mechanistic Workflow of Pracinostat in Combination Therapy

The diagram below illustrates the synergistic mechanism of Pracinostat and azacitidine.
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Key Application Notes for Researchers

Tolerability is a Key Consideration: The higher rate of grade ≥3 adverse events and treatment discontinuations in the

phase II combination trial suggests that the 60 mg schedule can be challenging for long-term administration [1]. The
exploration of a 45 mg dose in the newer INTERVENE trial (ACTRN12619001655134) represents an active effort to

improve the therapeutic window [3].
Pharmacodynamic Monitoring: While phase I data showed a dose-dependent increase in plasma concentration, this

did not consistently correlate with increased histone acetylation in peripheral blood mononuclear cells [2]. Developing
robust PD biomarkers for patient selection and efficacy monitoring remains an area for further investigation.

Future Directions: Research is continuing to define Pracinostat's role, particularly in triplet regimens (e.g., with
cytarabine and venetoclax in AML) and in genetically defined patient subgroups [3]. The safety and efficacy of these

novel combinations are not yet established.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or

therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied,

regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact

our Ph.D. Support Team for a compatibility check]
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